4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is an organic compound with the molecular formula C18H25N. It is a derivative of dihydropyridine, a class of compounds known for their diverse applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, phenyl, and propyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine typically involves the condensation of butyraldehyde and aniline. The reaction is carried out in a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. The process involves the following steps :
Initial Setup: Add 86 grams of deionized water, 9.8 grams (0.16 moles) of acetic acid, and 216 grams (3.0 moles) of butyraldehyde to the flask.
Addition of Aniline: While cooling and stirring, add 60 grams (0.64 moles) of aniline over 35 minutes, maintaining the reaction temperature at 20°C.
Stirring and Heating: Stir the reaction mixture at temperatures below 25°C for one hour. Then, heat the mixture to 75°C and maintain this temperature for two hours.
Reflux: Finally, heat the reaction mixture to reflux (~90°C) and maintain for five hours.
Separation and Distillation: Cool the reaction mixture, separate the layers, and distill the organic layer under reduced pressure to obtain the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethyl, phenyl, and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds .
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine
- N-Phenyl-3,5-diethyl-2-propyl-1,2-dihydropyridine
- 3,5-Diethyl-N-phenyl-2-propyl-1,2-dihydropyridine
Uniqueness
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is unique due to its specific substitution pattern on the dihydropyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
852826-01-8 |
---|---|
Molekularformel |
C18H25N |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
4,5-diethyl-1-phenyl-2-propyl-2H-pyridine |
InChI |
InChI=1S/C18H25N/c1-4-10-18-13-15(5-2)16(6-3)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
UMGDHRMYJROIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C=C(C(=CN1C2=CC=CC=C2)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.